molecular formula C15H13NO4 B11478636 2-(1,3-benzodioxol-5-yl)-3-hydroxy-1,5,6,7-tetrahydro-4H-indol-4-one

2-(1,3-benzodioxol-5-yl)-3-hydroxy-1,5,6,7-tetrahydro-4H-indol-4-one

Cat. No.: B11478636
M. Wt: 271.27 g/mol
InChI Key: SJXPUHBRRFFSEZ-UHFFFAOYSA-N
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Description

2-(2H-1,3-BENZODIOXOL-5-YL)-3-HYDROXY-4,5,6,7-TETRAHYDRO-1H-INDOL-4-ONE is a complex organic compound that features a benzodioxole moiety fused with a tetrahydroindolone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-BENZODIOXOL-5-YL)-3-HYDROXY-4,5,6,7-TETRAHYDRO-1H-INDOL-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of a benzodioxole derivative with an indole precursor under controlled conditions. The reaction may involve the use of catalysts such as palladium or copper to facilitate the coupling process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and chromatography to purify the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2H-1,3-BENZODIOXOL-5-YL)-3-HYDROXY-4,5,6,7-TETRAHYDRO-1H-INDOL-4-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium, copper.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(2H-1,3-BENZODIOXOL-5-YL)-3-HYDROXY-4,5,6,7-TETRAHYDRO-1H-INDOL-4-ONE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2H-1,3-BENZODIOXOL-5-YL)-3-HYDROXY-4,5,6,7-TETRAHYDRO-1H-INDOL-4-ONE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events that result in its observed effects .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-(2H-1,3-BENZODIOXOL-5-YL)-3-HYDROXY-4,5,6,7-TETRAHYDRO-1H-INDOL-4-ONE include:

Uniqueness

What sets 2-(2H-1,3-BENZODIOXOL-5-YL)-3-HYDROXY-4,5,6,7-TETRAHYDRO-1H-INDOL-4-ONE apart is its unique combination of the benzodioxole and tetrahydroindolone moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C15H13NO4

Molecular Weight

271.27 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-yl)-3-hydroxy-1,5,6,7-tetrahydroindol-4-one

InChI

InChI=1S/C15H13NO4/c17-10-3-1-2-9-13(10)15(18)14(16-9)8-4-5-11-12(6-8)20-7-19-11/h4-6,16,18H,1-3,7H2

InChI Key

SJXPUHBRRFFSEZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(=O)C1)C(=C(N2)C3=CC4=C(C=C3)OCO4)O

Origin of Product

United States

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